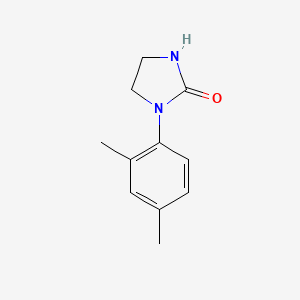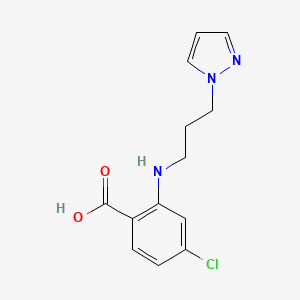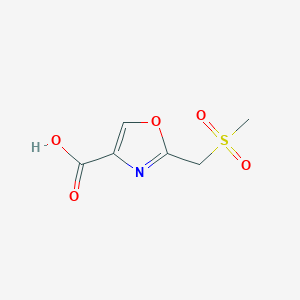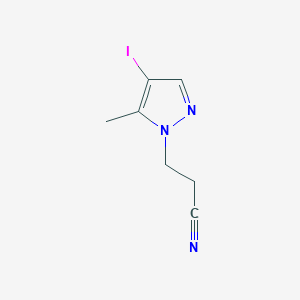![molecular formula C19H19Cl3N2O5S B2536382 2,4,5-trichlorophenyl N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbamate CAS No. 672950-38-8](/img/structure/B2536382.png)
2,4,5-trichlorophenyl N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,4,5-trichlorophenyl N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbamate” is a chemical compound with the molecular formula C19H19Cl3N2O5S . It is available for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C19H19Cl3N2O5S . It includes a trichlorophenyl group, a methoxyphenyl group, a piperidinyl group, and a carbamate group .Wissenschaftliche Forschungsanwendungen
Antibody-Based Detection Methods
The application of antibodies in environmental and food analysis has been a significant area of research. Antibodies have been developed for various purposes, including the detection of herbicides, surfactants, and toxic metabolites. These antibodies are utilized in immunoassays and biosensors, highlighting their importance in monitoring environmental pollutants and ensuring food safety. The development of key immunoreagents for detecting substances like phenoxyacetic acid herbicides, s-triazine herbicides, and sulfonylurea herbicides reflects the ongoing efforts to improve the sensitivity and specificity of analytical methods in environmental research (Fránek & Hruška, 2018).
Environmental Impact and Toxicity Studies
Research into the environmental impact and toxicity of chlorinated hydrocarbons and related compounds, including 2,4,5-trichlorophenol and its derivatives, has been a critical area of study. These compounds have been associated with various environmental and health issues, such as contamination with chlorinated dibenzofurans or dibenzodioxins and their implications for liver disease, teratogenicity, and carcinogenicity. Understanding the toxicity and environmental fate of these compounds is crucial for assessing risk and implementing appropriate regulatory measures (Kimbrough, 1972).
Novel Synthesis and Pharmaceutical Impurities
The synthesis of pharmaceuticals and the identification of their impurities are significant for ensuring drug safety and efficacy. Research into the synthesis of omeprazole, a proton pump inhibitor, and the identification of its pharmaceutical impurities showcases the importance of understanding the chemical processes involved in drug production. This knowledge aids in the development of safer and more effective medications, highlighting the critical role of chemical research in pharmaceutical development (Saini et al., 2019).
Development of Antitumor Agents
The search for new anticancer drugs with high tumor specificity and reduced toxicity towards healthy cells is a vital area of research. Studies focusing on the tumor specificity and keratinocyte toxicity of various compounds have led to the identification of potential anticancer drugs. This research is crucial for developing treatments that are effective against cancer cells while minimizing harm to normal tissues, thereby improving patient outcomes (Sugita et al., 2017).
Environmental Estrogens and Endocrine Disruption
The investigation of environmental estrogens, such as methoxychlor, and their effects on endocrine systems in mammals highlights the potential hazards posed by chemical pollutants. Understanding the physiological impacts of these compounds, especially their role in reproductive health, is essential for assessing environmental risks and developing strategies to mitigate exposure (Cummings, 1997).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2,4,5-trichlorophenyl) N-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl3N2O5S/c1-28-13-2-4-14(5-3-13)30(26,27)24-8-6-12(7-9-24)23-19(25)29-18-11-16(21)15(20)10-17(18)22/h2-5,10-12H,6-9H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEGKNKRRUXQMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)NC(=O)OC3=CC(=C(C=C3Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl3N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-dimethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2536299.png)
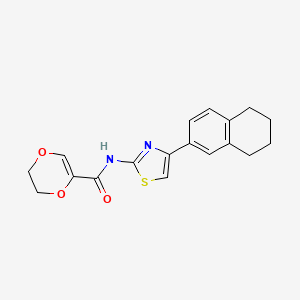

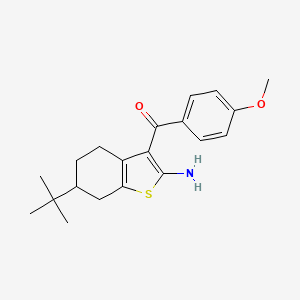
![[4-(4-Oxo-2-thioxo-1,4-dihydro-2H-quinazolin-3-yl)-phenyl]-acetic acid](/img/structure/B2536306.png)
